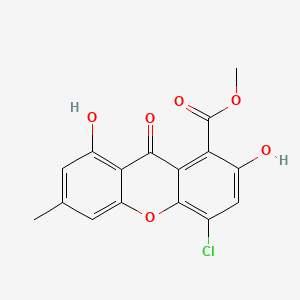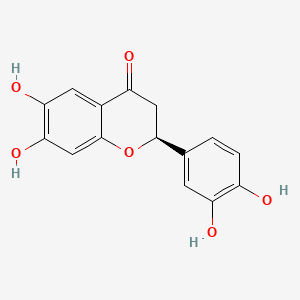
(2S)-2-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-2,3-dihydrochromen-4-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3’,4’-dihydroxyphenyl)-γ-valerolactone has been successfully produced . This metabolite is responsible for several proanthocyanidin protective effects in the field of cancer chemoprevention, skin wrinkle-prevention, and antimicrobials .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been synthesized for various studies. For example, a method for synthesizing chromenone derivatives, including (2S)-2-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2,3-dihydrochromen-4-one, was developed for potential use in photovoltaic properties in solar cells (Gad, Kamar, & Mousa, 2020). Additionally, a study on the vibrational spectroscopy of a related compound, quercetin 3-D-galactoside, was conducted to understand its conformational and electronic properties (Aydın & Özpozan, 2020).
Biological and Pharmacological Activities
- Research has shown that derivatives of this compound exhibit various biological activities. For instance, one study synthesized novel bromophenol derivatives, including (4,5-dihydroxy-2-methylphenyl)(3,4-dihydroxyphenyl)methanone, and tested them as inhibitors of human carbonic anhydrase isozymes, showing potential for therapeutic applications (Akbaba et al., 2013). Another study focused on the synthesis and antioxidant activity of glyceric acid derivatives, including 2,3-dihydroxy-3-(3,4-dihydroxyphenyl)-propionic acid, revealing strong antioxidant properties (Merlani et al., 2010).
Application in Material Science
- The compound's derivatives have been used in material science. For instance, chromenone-crown ethers, derivatives of 6,7-dihydroxy-3-(3',4'-dihydroxyphenyl)chromenone, were synthesized and their fluorescence and UV–vis spectroscopic properties were studied for potential applications (Gündüz, Salan, & Bulut, 2010).
Environmental and Agricultural Applications
- Compounds with a benzoxazinone skeleton, related to (2S)-2-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-2,3-dihydrochromen-4-one, have been studied for their phytotoxic, antimicrobial, and insecticidal properties. These chemicals have potential agronomic utility (Macias et al., 2006).
Propiedades
IUPAC Name |
(2S)-2-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-9-2-1-7(3-11(9)18)14-5-10(17)8-4-12(19)13(20)6-15(8)21-14/h1-4,6,14,16,18-20H,5H2/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKILYZOICUSQT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=C(C=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=C(C=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-2,3-dihydrochromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




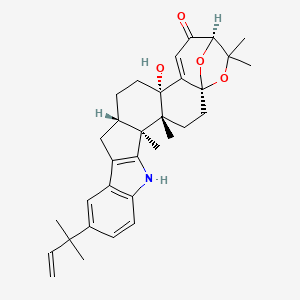
![4-[(4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl)methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B593461.png)

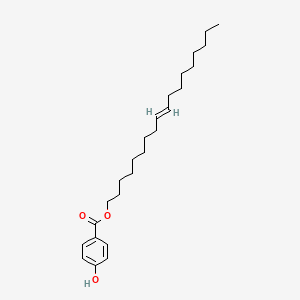
![3-Oxa-4,9-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B593465.png)
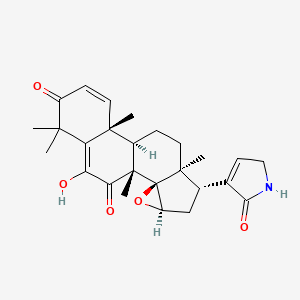


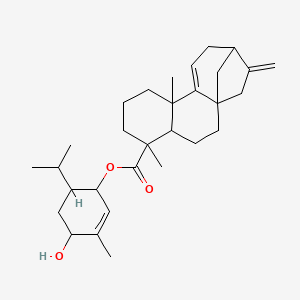

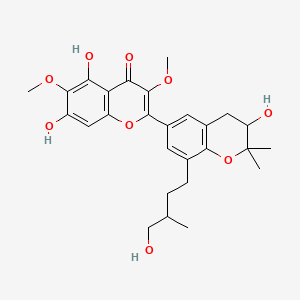
![3-Methylnaphtho[1,2-d]imidazole](/img/structure/B593477.png)
